Product packaging for 2-Ethyl-4,6,6-trimethyl-1,3-oxazinane(Cat. No.:)

2-Ethyl-4,6,6-trimethyl-1,3-oxazinane

Cat. No.: B13071549
M. Wt: 157.25 g/mol
InChI Key: AIIYNYPIBSTIBR-UHFFFAOYSA-N
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Description

2-Ethyl-4,6,6-trimethyl-1,3-oxazinane ( 18774-30-6) is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . It is classified as a 1,3-oxazinane, a six-membered saturated heterocycle containing oxygen and nitrogen, which serves as a versatile scaffold in organic and medicinal chemistry research . The specific substitution pattern with ethyl and methyl groups at the 2, 4, and 6 positions defines its steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecules . As a building block, researchers can utilize this compound in various synthetic transformations, including further functionalization and ring-opening reactions, to create libraries of compounds for screening in materials science or pharmaceutical development . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B13071549 2-Ethyl-4,6,6-trimethyl-1,3-oxazinane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-ethyl-4,6,6-trimethyl-1,3-oxazinane

InChI

InChI=1S/C9H19NO/c1-5-8-10-7(2)6-9(3,4)11-8/h7-8,10H,5-6H2,1-4H3

InChI Key

AIIYNYPIBSTIBR-UHFFFAOYSA-N

Canonical SMILES

CCC1NC(CC(O1)(C)C)C

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Elucidation of 2 Ethyl 4,6,6 Trimethyl 1,3 Oxazinane Structures

X-ray Diffraction for Solid-State Molecular Architecture and Conformation

There are no published X-ray diffraction studies for 2-Ethyl-4,6,6-trimethyl-1,3-oxazinane in the surveyed scientific databases.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. Such an analysis would provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing the conformation of the 1,3-oxazinane (B78680) ring and the spatial orientation of its substituents (the ethyl group at C2 and the methyl groups at C4 and C6). The conformation of the six-membered oxazinane ring is of particular interest, as it could adopt chair, boat, or twist-boat conformations, with the chair form generally being the most stable. The positions of the substituents (axial vs. equatorial) would also be determined, providing critical insights into the steric and electronic effects governing its molecular architecture.

In the absence of experimental crystallographic data, it is not feasible to provide a detailed description of the solid-state molecular architecture or to generate a table of crystallographic parameters.

Computational Chemistry and Theoretical Modeling of 2 Ethyl 4,6,6 Trimethyl 1,3 Oxazinane

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of many-body systems. nih.govresearchgate.net It is instrumental in predicting various properties of 1,3-oxazinane (B78680) systems, from molecular geometry to reaction energetics.

DFT calculations are crucial for predicting the stable three-dimensional arrangements of atoms in a molecule and identifying the most energetically favorable conformations. For substituted 1,3-oxazinane rings, the chair-like conformation is typically the most stable. The orientation of substituents (axial vs. equatorial) is a key aspect of their conformational analysis.

Studies on N-substituted tetrahydro-1,3-oxazines have shown that the conformational preference is influenced by the steric bulk of the substituent. researchgate.net For instance, DFT simulations have demonstrated that smaller alkyl groups like methyl, ethyl, and propyl at the nitrogen atom tend to prefer an axial orientation in the gas phase and in low-polarity solvents. researchgate.net However, as the steric hindrance increases with larger groups like isopropyl or tert-butyl, the equatorial conformer becomes the more stable form. researchgate.net This equilibrium can also be shifted towards the equatorial form in more polar solvents. researchgate.net

In the case of 2-Ethyl-4,6,6-trimethyl-1,3-oxazinane, the ethyl group at the C2 position and the methyl groups at C4 and C6 would significantly influence the conformational landscape. The 1,3-oxazinane ring is expected to adopt a chair conformation. The substituents' preference for equatorial positions to minimize steric strain is a primary consideration. DFT calculations would allow for the precise determination of bond lengths, bond angles, and dihedral angles for the most stable conformers.

Table 1: Conformational Preferences of N-Substituted Tetrahydro-1,3-oxazines in the Gas Phase (Based on DFT Studies)

Substituent at Nitrogen Preferred Conformation Reference
Methyl Axial researchgate.net
Ethyl Axial researchgate.net
Propyl Axial researchgate.net
Isopropyl Equatorial researchgate.net

This interactive table is based on findings for N-substituted analogs and illustrates general trends applicable to substituted 1,3-oxazinanes.

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction pathways and the characterization of transient species like transition states. rsc.orgmdpi.comeurjchem.com Mechanistic studies on related oxazinane systems provide a framework for understanding the potential reactivity of this compound.

For example, DFT methods have been used to scrutinize the thermal amine-promoted isomerization of oxazinane rings. rsc.org These studies show that the reaction can proceed through the abstraction of a hydrogen atom from the carbon adjacent to the ring oxygen, followed by its re-recruitment, leading to an isomeric conformer. rsc.org The calculations successfully identified the transition states involved in this process and determined the corresponding energy barriers. rsc.org Such studies have also revealed that steric effects can lead to the breaking of the O–N bond in the transition state, resulting in ring transformation, for instance, from a six-membered to a five-membered ring. rsc.org

For this compound, DFT could be employed to model various potential reactions, such as ring-opening reactions, substitutions, or eliminations. By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict the most likely reaction pathways and the kinetics of these transformations.

Table 2: Key Applications of DFT in Studying 1,3-Oxazinane Reactivity

Application Information Gained Reference
Reaction Pathway Mapping Identification of intermediates and elementary steps. rsc.org
Transition State Search Determination of the structure and energy of the highest point on the reaction coordinate. rsc.org
Activation Energy Calculation Prediction of reaction rates and feasibility. rsc.org

This interactive table summarizes the general capabilities of DFT for elucidating reaction mechanisms in systems analogous to this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static structures and specific reaction coordinates, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.netmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

For this compound, an MD simulation would provide a detailed picture of its conformational landscape. It could reveal the frequencies and pathways of transitions between different chair and twist-boat conformations of the 1,3-oxazinane ring. Furthermore, MD simulations can show how the orientations of the ethyl and methyl substituents fluctuate over time.

In studies of related poly(2-oxazine)s, MD simulations have been used to analyze polymer conformations, radii of gyration, and the distances between reactive termini to understand factors influencing cyclization efficiency. rsc.org These simulations demonstrated that increased backbone flexibility and solvation in poly(2-oxazine)s lead to more frequent and closer contacts between the polymer ends, favoring intramolecular reactions. rsc.org This highlights the ability of MD to link molecular structure and dynamics to macroscopic properties and reactivity. Applying this technique to this compound would illuminate its flexibility and the accessibility of different conformers, which can be crucial for its interaction with other molecules.

Intermolecular Interaction Analysis in 1,3-Oxazinane Systems

The behavior of molecules in a condensed phase (liquid or solid) is governed by intermolecular interactions. Computational methods are essential for analyzing these non-covalent forces, which include hydrogen bonds, van der Waals forces, and electrostatic interactions.

In crystal structure analyses of energetic compounds based on 1,3-diazinane and 1,3-oxazinane frameworks, it has been observed that hydrogen bonds play a significant role in the molecular packing. arabjchem.org These interactions contribute to the stability of the crystal lattice. arabjchem.org The skeletons of these molecules typically adopt a chair conformation, with substituent groups often located in the equatorial position to minimize steric effects. arabjchem.org

Computational techniques such as Hirshfeld surface analysis can be used to quantitatively analyze and visualize intermolecular contacts. This method partitions crystal space into regions where the electron distribution of a promolecule dominates over the others. Hirshfeld analysis has been applied to various heterocyclic systems to detail the nature and extent of interactions like O···H, N···H, and C···H contacts, revealing their contribution to crystal stability. mdpi.com For this compound, such analyses could predict how molecules pack in a solid state and identify the key intermolecular forces, which is vital for understanding its physical properties like melting point and solubility.

Chemical Reactivity and Mechanistic Investigations of 1,3 Oxazinane Ring Systems

Ring-Opening Reactions and Associated Mechanisms

The inherent strain in heterocyclic rings, although less pronounced in six-membered systems compared to their three- or four-membered counterparts, provides a thermodynamic driving force for ring-opening reactions. For 1,3-oxazinanes, these reactions typically proceed via cleavage of the C-O or C-N bonds, often facilitated by the presence of an activating group or specific reaction conditions.

One of the most prominent ring-opening pathways for related heterocyclic systems is cationic ring-opening polymerization (CROP). While direct studies on 2-Ethyl-4,6,6-trimethyl-1,3-oxazinane are not extensively documented, the principles can be inferred from the behavior of analogous compounds like 2-alkyl-2-oxazolines. In these systems, an electrophilic initiator attacks the nitrogen atom, generating a cyclic oxazolinium cation. This cation is then susceptible to nucleophilic attack by another monomer unit, leading to ring-opening and propagation of a polymer chain. The mechanism involves the cleavage of the C-O bond, driven by the release of ring strain. It is plausible that 2-substituted 1,3-oxazinanes could undergo a similar process under appropriate acidic or electrophilic conditions, where the ethyl group at the C2 position would influence the stability of the cationic intermediate.

The mechanism of cationic ring-opening polymerization generally involves three main stages: initiation, propagation, and termination. For a hypothetical polymerization of a 2-substituted 1,3-oxazinane (B78680), the process would be as follows:

Initiation: An electrophile (e.g., a strong acid or an alkyl halide) reacts with the nitrogen atom of the 1,3-oxazinane ring to form a cyclic oxazinanium cation.

Propagation: A neutral 1,3-oxazinane monomer acts as a nucleophile, attacking the electrophilic carbon atom (C2) of the activated, ring-opened polymer chain. This process results in the opening of the monomer's ring and the extension of the polymer chain.

Termination: The polymerization is concluded by the addition of a terminating agent or by side reactions that neutralize the propagating cationic center.

Another potential ring-opening pathway involves reductive cleavage. Depending on the reagents employed, the C-O or C-N bond can be selectively broken. For instance, treatment with strong reducing agents in the presence of a Lewis acid could lead to the formation of amino alcohols. The substitution pattern on the ring, including the ethyl and trimethyl groups in the target molecule, would sterically and electronically influence the regioselectivity of such cleavage.

Reaction Type Initiator/Reagent Probable Mechanism Potential Products
Cationic Ring-Opening PolymerizationElectrophiles (e.g., MeOTf)Formation of a cyclic oxazinanium cation followed by nucleophilic attack of monomerPolyamides
Reductive CleavageStrong reducing agents (e.g., LiAlH₄)Nucleophilic attack of hydride3-Amino-alcohols

Cycloaddition and Pericyclic Reactions Involving 1,3-Oxazinanes

The 1,3-oxazinane ring itself is saturated and therefore not a typical substrate for pericyclic reactions like Diels-Alder cycloadditions in its ground state. However, derivatives of 1,3-oxazinanes, particularly those that can be converted into unsaturated intermediates, can participate in such transformations. For instance, the exocyclic double bond in a 2-methylene-1,3-oxazinane could act as a dienophile in a [4+2] cycloaddition reaction.

More relevant to the 1,3-oxazinane system are formal cycloaddition reactions used in their synthesis, which can be conceptually reversed. For example, a palladium-catalyzed [4+2] cycloaddition of methylene (B1212753) cyclic carbamates with sulfamate-derived cyclic imines has been developed to afford 1,3-oxazine derivatives. researchgate.net This suggests that under thermal or catalytic conditions, a retro-[4+2] cycloaddition could be a potential reaction pathway for certain 1,3-oxazinane derivatives, leading to the fragmentation of the ring.

Furthermore, 1,3-dipolar cycloadditions represent a powerful tool in heterocyclic chemistry. While the saturated 1,3-oxazinane ring is not a 1,3-dipole itself, it can be a precursor to species that are. For example, ring-opening of the oxazinane could potentially lead to a zwitterionic intermediate that could then participate in a cycloaddition with a suitable dipolarophile. The reactivity in such cases would be highly dependent on the specific substituents and the conditions used to generate the reactive intermediate.

Cycloaddition Type Reactant Type Conditions Potential Outcome
Formal [4+2] CycloadditionDiene and 2-Methylene-1,3-oxazinaneThermal or Lewis Acid CatalysisSpirocyclic or fused ring systems
1,3-Dipolar Cycloaddition1,3-dipole and Alkyne/AlkeneThermalFormation of a new heterocyclic ring

Stereoselective Transformations of the Oxazinane Skeleton

The stereochemistry of the 1,3-oxazinane ring is a critical aspect of its chemistry, particularly when chiral centers are present, as in this compound at the C2 and C4 positions. Stereoselective transformations aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others.

A notable example of stereoselective transformation on the 1,3-oxazinane skeleton is the enantioselective lithiation followed by functionalization. By using a chiral ligand, such as (-)-sparteine, it is possible to deprotonate a specific C-H bond in a stereoselective manner. The resulting organolithium species can then be trapped with an electrophile to introduce a new substituent with a defined stereochemistry. Such strategies have been employed for the enantioselective functionalization of N-Boc-1,3-oxazinanes at the C4 or C5 positions, leading to the synthesis of enantioenriched β-amino acids. researchgate.net

The stereocenters already present in a molecule like this compound can direct the stereochemical outcome of reactions at other positions on the ring. This phenomenon, known as substrate-controlled stereoselection, is a cornerstone of asymmetric synthesis. For instance, the reduction of a carbonyl group introduced onto the ring would likely be influenced by the existing stereocenters, leading to the preferential formation of one diastereomeric alcohol. The bulky gem-dimethyl group at the C6 position would also exert significant steric hindrance, influencing the trajectory of incoming reagents.

Transformation Reagents Key Principle Stereochemical Outcome
Enantioselective Lithiationsec-BuLi, (-)-sparteineChiral ligand-induced deprotonationEnantiomerically enriched functionalized oxazinane
Substrate-Controlled ReductionDiastereoselective reducing agentsSteric hindrance from existing substituentsDiastereomerically enriched alcohol

Catalyst-Mediated Chemical Transformations and Selectivity

Catalysts play a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thereby enhancing reaction rates and often controlling selectivity. For 1,3-oxazinane systems, various catalyst-mediated transformations have been developed.

Lewis acids are commonly employed to activate the 1,3-oxazinane ring. For example, scandium triflate (Sc(OTf)₃) has been used to catalyze the formal [3+3] cycloaddition reaction of diaziridines and quinones to synthesize benzo[e] researchgate.netresearchgate.netresearchgate.netoxadiazines. nih.gov While this is a different heterocyclic system, it highlights the potential of Lewis acids to activate related substrates. In the context of this compound, a Lewis acid could coordinate to the oxygen or nitrogen atom, making the ring more susceptible to nucleophilic attack or rearrangement.

Transition metal catalysts are also instrumental in the functionalization of the 1,3-oxazinane skeleton. Palladium catalysts, for instance, are known to mediate a wide range of cross-coupling and C-H activation reactions. A palladium-catalyzed [4+2] cycloaddition has been successfully used for the synthesis of 1,3-oxazine derivatives. researchgate.net This indicates that transition metals can be employed to construct the oxazinane ring and, conversely, could potentially be used in ring-opening or rearrangement reactions.

Furthermore, Brønsted acids can catalyze transformations of 1,3-oxazinanes. For instance, silica-supported perchloric acid has been used as a metal-free catalyst for the intramolecular cyclization of N-Cbz-protected diazoketones to form 1,3-oxazinane-2,5-diones. researchgate.net This demonstrates that both Lewis and Brønsted acids can effectively mediate reactions involving the 1,3-oxazinane core, influencing both reactivity and selectivity.

Catalyst Type Example Catalyst Transformation Selectivity Control
Lewis AcidSc(OTf)₃CycloadditionActivation of reactants
Transition MetalPalladium complexesC-H Functionalization, Cross-couplingLigand-controlled regioselectivity
Brønsted AcidSilica-supported HClO₄Intramolecular CyclizationProtonation and activation of functional groups

Applications of 1,3 Oxazinane Derivatives in Advanced Chemical Synthesis and Materials

Utility as Chiral Building Blocks in Organic Synthesis

Chiral 1,3-oxazinane (B78680) derivatives are invaluable tools in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. They are frequently employed as chiral auxiliaries, temporarily incorporating stereochemical information into a prochiral substrate to direct the formation of a specific enantiomer.

One notable application is in the enantioselective functionalization of N-Boc-1,3-oxazinanes. Through a process involving sparteine-mediated enantioselective lithiation, transmetallation to zinc, and a subsequent Negishi cross-coupling, specific carbon atoms on the oxazinane ring can be functionalized with high enantioselectivity. nih.gov This method allows for the creation of highly enantioenriched C4- and C5-functionalized products. nih.gov The choice of ligands during the cross-coupling step is crucial for controlling the regioselectivity of the functionalization. nih.gov

These functionalized 1,3-oxazinanes can then be readily converted into valuable chiral building blocks such as β²- and β³-amino acids. nih.gov This is achieved through a straightforward two-step transformation involving the cleavage of the aminal group followed by oxidation. nih.gov The versatility of this approach provides access to a wide range of enantioenriched amino acids, which are critical components in the design of novel pharmaceuticals and peptidomimetics. nih.gov

The effectiveness of chiral 1,3-oxazinanes as auxiliaries is demonstrated by the high enantiomeric ratios (e.r.) and yields achieved in these transformations. For instance, by carefully selecting the substituents on the oxazinane ring and optimizing reaction conditions, enantiomeric ratios of up to 97:3 have been reported for the arylation of C4. nih.gov

Table 1: Enantioselective C-H Functionalization of Boc-1,3-oxazinanes
Oxazinane DerivativeFunctionalization PositionYield (%)Enantiomeric Ratio (e.r.)
N-Boc-2,2-dimethyl-1,3-oxazinaneC4-arylationModerate75:25
N-Boc-2,2-diethyl-1,3-oxazinaneC4-arylation6197:3
N-Boc-2,2-dipropyl-1,3-oxazinaneC5-arylationOptimalHigh

Role as Synthetic Intermediates for Diverse Chemical Scaffolds

Beyond their use as chiral auxiliaries, 1,3-oxazinanes are versatile synthetic intermediates for the construction of a wide array of chemical structures. Their inherent reactivity allows for various transformations, leading to the formation of other heterocyclic systems and functionalized acyclic molecules. For example, N-H-1,3-oxazinanes, which can be synthesized through a ruthenium-catalyzed stereospecific rearrangement of isoxazolidines, serve as valuable precursors to N-H-1,3-aminoalcohols. organic-chemistry.org

Integration into Novel Polymeric and Material Architectures

The ring-opening polymerization (ROP) of 1,3-oxazinane derivatives, particularly benzoxazines, has emerged as a significant area of research in materials science. This process leads to the formation of polybenzoxazines, a class of phenolic thermosets with a range of desirable properties. These materials exhibit excellent thermal and mechanical stability, low water absorption, and high char yield, making them suitable for high-performance applications. mdpi.com

The polymerization of benzoxazines typically occurs at elevated temperatures, proceeding through a cationic ring-opening pathway. mdpi.com However, the curing temperature can be significantly reduced by the use of catalysts, such as Lewis acids like tris(pentafluorophenyl)borane. mdpi.com The addition of a catalyst not only lowers the onset ROP temperature but can also influence the final properties of the polymer, including its thermal stability and char yield. mdpi.com

The versatility of benzoxazine (B1645224) chemistry allows for a high degree of molecular design flexibility, enabling the synthesis of polymers with tailored properties. By incorporating different functional groups into the benzoxazine monomer, the characteristics of the resulting polybenzoxazine can be fine-tuned. For example, the inclusion of furan (B31954) moieties can enhance the cross-linking density and thermal properties of the polymer. researchgate.net

Exploitation in Specialized Chemical Systems, e.g., Energetic Materials and Nucleic Acid Modifications

The compact and modifiable skeleton of the 1,3-oxazinane ring makes it an ideal framework for the development of advanced energetic materials. nih.gov By introducing explosophoric groups such as nitro (–NO₂) and azido (B1232118) (–N₃) moieties onto the oxazinane backbone, novel high-energy-density materials can be synthesized. nih.gov

For example, 3,5,5-trinitro-1,3-oxazinane (B14429030) (TNTON) and 5-azido-3,5-dinitro-1,3-oxazinane (ADTON) are two energetic compounds derived from a 1,3-oxazinane core. nih.gov These compounds exhibit distinct and promising properties. TNTON, for instance, has good thermal stability and is highly insensitive, with a theoretical detonation pressure significantly higher than that of TNT. nih.gov ADTON, on the other hand, has a very low glass transition temperature and a high density, making it suitable as a rate-accelerating material. nih.gov

Table 2: Performance of Energetic 1,3-Oxazinane Derivatives
CompoundDensity (g·cm⁻³)Detonation Velocity (m·s⁻¹)Key Properties
3,5,5-trinitro-1,3-oxazinane (TNTON)1.798322Good thermal stability, highly insensitive
5-azido-3,5-dinitro-1,3-oxazinane (ADTON)1.567495Low glass transition temperature (-46 °C), high density
(3,5-dinitro-1,3-oxazinan-5-yl) methyl nitrate (B79036) (TNOP)1.728112Low melting point (105 °C), excellent insensitivity

In the realm of biotechnology, 1,3-oxazinane derivatives have been explored for the modification of nucleic acids. The development of N-methoxy-1,3-oxazinane nucleic acids (MOANAs) represents a novel approach to creating synthetic oligonucleotides. In this system, the oxazinane ring serves as a surrogate for the natural furanose sugar in the DNA backbone. This modification allows for the post-synthetic incorporation of various base moieties, providing a flexible method for producing base-modified oligonucleotides.

Compound Index

Table 3: List of Chemical Compounds
Compound Name
2-Ethyl-4,6,6-trimethyl-1,3-oxazinane
N-Boc-2,2-dimethyl-1,3-oxazinane
N-Boc-2,2-diethyl-1,3-oxazinane
N-Boc-2,2-dipropyl-1,3-oxazinane
3,5,5-trinitro-1,3-oxazinane (TNTON)
5-azido-3,5-dinitro-1,3-oxazinane (ADTON)
(3,5-dinitro-1,3-oxazinan-5-yl) methyl nitrate (TNOP)
tris(pentafluorophenyl)borane

Analytical Methodologies for the Detection and Quantification of 1,3 Oxazinanes

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. Various chromatographic methods are employed for the analysis of 1,3-oxazinanes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating non-volatile or thermally unstable compounds. For 1,3-oxazinane (B78680) derivatives, reversed-phase HPLC is a common and effective approach. This method utilizes a nonpolar stationary phase and a polar mobile phase, separating compounds based on their hydrophobicity. The mobile phase typically consists of a gradient mixture of water and an organic solvent, such as methanol or acetonitrile, to ensure efficient separation. researchgate.netresearchgate.net Detection is commonly performed using ultraviolet (UV) spectroscopy or mass spectrometry (MS). researchgate.netbldpharm.com

Table 1: Typical HPLC Parameters for 1,3-Oxazinane Analysis

Parameter Typical Condition
Stationary Phase C18 (Octadecylsilane)
Mobile Phase Gradient of Water and Acetonitrile/Methanol
Flow Rate 1.0 mL/min researchgate.net

| Detector | UV-Vis (e.g., at 245 nm) or Mass Spectrometry researchgate.net |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Many 1,3-oxazinanes possess stereogenic centers and can exist as enantiomers. As these stereoisomers can have different pharmacological properties, their separation and quantification are crucial. chromatographyonline.com Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, offering faster analysis times and reduced organic solvent consumption compared to HPLC. chromatographyonline.comchiraltech.com This method typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol or ethanol. mdpi.com The separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based columns being particularly effective. mdpi.comnih.gov

Table 2: General SFC Parameters for Chiral Resolution of 1,3-Oxazinanes

Parameter Typical Condition
Stationary Phase Chiral Stationary Phase (e.g., Polysaccharide-based) mdpi.comnih.gov
Mobile Phase Supercritical CO2 with an alcohol modifier (e.g., Methanol, Isopropanol) mdpi.com
Pressure 150 bar mdpi.com
Temperature 35 °C mdpi.com

| Detector | UV-Vis or Mass Spectrometry |

Gas Chromatography (GC)

Gas Chromatography (GC) is the method of choice for volatile and thermally stable compounds. 1,3-oxazinanes that can be vaporized without decomposition are amenable to GC analysis. The separation occurs as the vaporized sample is carried by an inert gas through a column containing a stationary phase. The choice of column is critical for achieving the desired separation. For confirmation and identification, GC is often coupled with a mass spectrometer. researchgate.netnih.gov In some cases, derivatization may be necessary to increase the volatility and improve the chromatographic properties of the analytes. nih.govjfda-online.com

Table 3: Common GC Parameters for Volatile Amine-containing Compounds

Parameter Typical Condition
Stationary Phase Polysiloxane-based (e.g., Rxi-5Sil MS) nih.gov
Carrier Gas Helium nih.gov
Injection Mode Split/Splitless

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Integration of Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, provide enhanced analytical power. The coupling of chromatography with mass spectrometry is particularly valuable for the analysis of 1,3-oxazinanes, offering high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the mass analysis of MS. epa.gov This technique is ideal for non-volatile or thermally labile 1,3-oxazinanes and provides crucial information about the molecular weight and structure of the analytes. rhhz.netresearchgate.net The high selectivity of LC-MS/MS, which involves multiple stages of mass analysis, is often used for quantitative studies in complex matrices. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the definitive identification of volatile compounds. nih.gov After separation by GC, compounds are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). nih.gov This process generates a unique fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for its identification by comparison with spectral libraries. nih.govnih.gov For complex samples, GC-MS provides a high degree of confidence in the identification and quantification of analytes. nih.gov

Table 4: Hyphenated Techniques for 1,3-Oxazinane Analysis

Technique Primary Application Ionization Methods Key Advantages
LC-MS/MS Analysis of non-volatile or thermally labile compounds epa.gov Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) High sensitivity and selectivity, provides molecular weight and structural data mdpi.com

| GC-MS | Analysis of volatile and thermally stable compounds nih.gov | Electron Ionization (EI), Negative Chemical Ionization (NCI) nih.gov | Provides characteristic fragmentation patterns for confident identification, high resolution researchgate.netnih.gov |

Environmental Chemical Behavior and Degradation Pathways of 1,3 Oxazinanes

Abiotic Transformation Processes (e.g., photolysis, hydrolysis) in Environmental Matrices

There is currently no available data on the abiotic transformation of 2-Ethyl-4,6,6-trimethyl-1,3-oxazinane in environmental matrices such as water, soil, or air. Abiotic degradation processes, including photolysis (degradation by light) and hydrolysis (reaction with water), are critical pathways that determine the persistence of organic compounds in the environment.

For related heterocyclic compounds, the susceptibility to these processes is highly dependent on the specific molecular structure, including the nature and position of substituents on the ring. For instance, the presence of chromophores (light-absorbing groups) can influence the rate of photolysis. Similarly, the stability of the 1,3-oxazinane (B78680) ring to hydrolysis would be affected by the pH of the surrounding medium and the electronic effects of the ethyl and trimethyl substituents. Without experimental data, any prediction of the abiotic fate of this compound remains speculative.

Biodegradation Pathways in Environmental Systems

Information regarding the biodegradation of this compound by microorganisms in environmental systems is not present in the current scientific literature. Biodegradation is a key process for the removal of many organic pollutants from the environment. Microorganisms, such as bacteria and fungi, can utilize organic compounds as a source of carbon and energy, leading to their breakdown and mineralization.

Studies on other nitrogen-containing heterocyclic compounds, such as the triazine herbicides, have shown that biodegradation can occur, although the pathways are often complex and dependent on the specific microbial consortia present. For example, the biodegradation of some triazines is initiated by enzymatic hydrolysis or N-dealkylation. Whether similar pathways would be relevant for a substituted 1,3-oxazinane like this compound is unknown. The steric hindrance provided by the multiple methyl groups on the ring might also influence its bioavailability and susceptibility to microbial attack.

Sorption and Transport Phenomena in Environmental Compartments

There are no published studies on the sorption and transport of this compound in environmental compartments. The mobility of a chemical in the environment is largely governed by its tendency to sorb (adhere) to soil and sediment particles. This property is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).

The sorption of organic compounds to soil is influenced by factors such as soil organic matter content, clay content, and pH, as well as the chemical's own properties like hydrophobicity (often indicated by the octanol-water partition coefficient, Kow). For instance, herbicides with low sorption coefficients are more likely to leach through the soil profile and potentially contaminate groundwater. Without experimental determination of the sorption coefficients for this compound, its potential for transport and distribution in the environment cannot be accurately assessed.

Methodologies for Environmental Monitoring and Trace Analysis

While analytical methods for a broad range of environmental contaminants are well-established, specific methodologies for the monitoring and trace analysis of this compound in environmental samples (water, soil, air) have not been reported. The development of such methods is a prerequisite for any study on its environmental occurrence and fate.

Typically, the analysis of organic micropollutants involves sample extraction, cleanup, and instrumental analysis, often using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). A recent study detailed the development of an LC/LCMS method for the separation of a series of substituted benz-1,3-oxazine derivatives, which are structurally related but distinct from this compound. researchgate.net This suggests that similar chromatographic techniques could potentially be adapted for the analysis of the target compound, but would require the development and validation of a specific method, including the synthesis of an analytical standard.

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